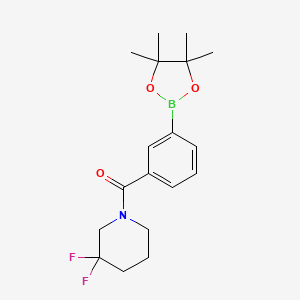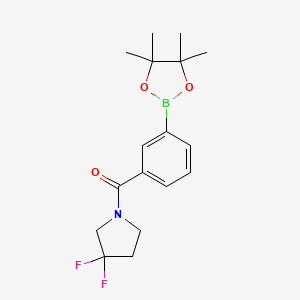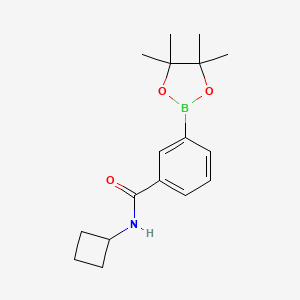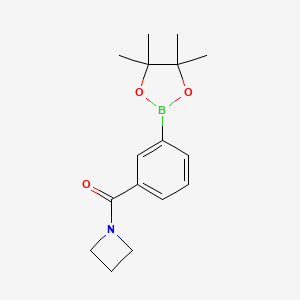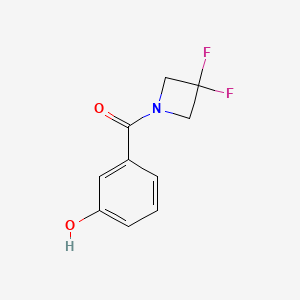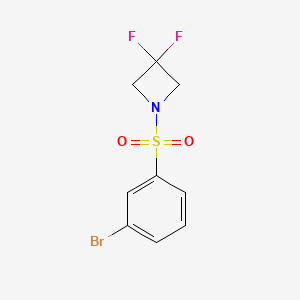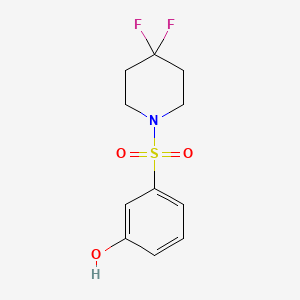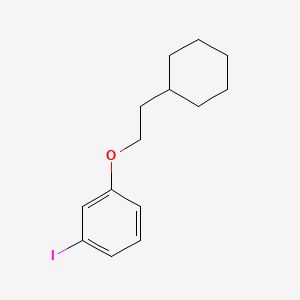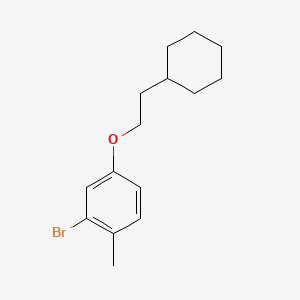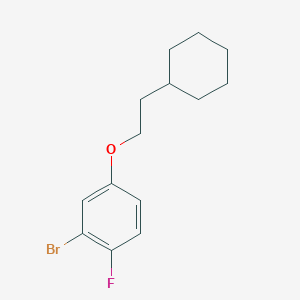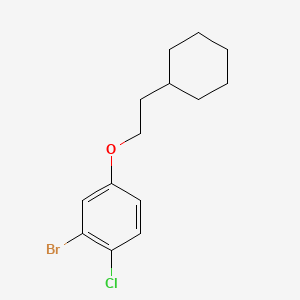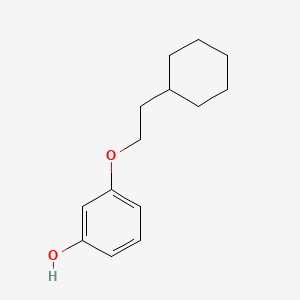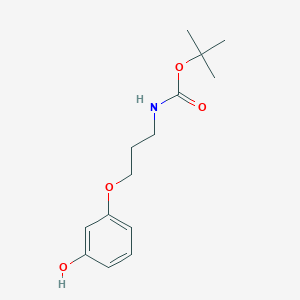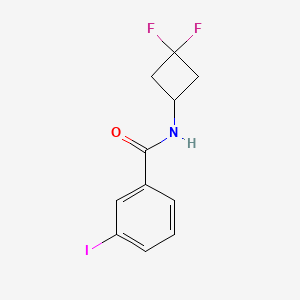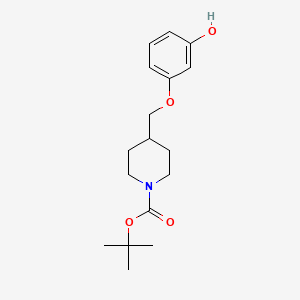
tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate: is a compound that features a tert-butyl group, a piperidine ring, and a hydroxyphenoxy moiety. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 3-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyphenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Reduced piperidine derivatives.
Substitution: Various ethers or esters depending on the substituents used.
科学研究应用
Chemistry:
- Used as a semi-flexible linker in the development of PROTACs for targeted protein degradation .
- Employed in the synthesis of complex organic molecules due to its versatile functional groups.
Biology:
- Studied for its potential in modulating protein-protein interactions through PROTAC technology.
Medicine:
- Investigated for its role in drug development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry:
- Utilized in the production of specialized chemicals and intermediates for pharmaceutical applications.
作用机制
The primary mechanism of action for tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate in PROTACs involves its role as a linker that brings together a target protein and an E3 ubiquitin ligase. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis in cells .
相似化合物的比较
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 4-((3-hydroxyphenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of the hydroxyphenoxy group, which provides additional sites for chemical modification and potential interactions.
- Similar compounds like tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate and tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate also serve as linkers in PROTAC development but differ in their specific functional groups and resulting chemical properties.
属性
IUPAC Name |
tert-butyl 4-[(3-hydroxyphenoxy)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-9-7-13(8-10-18)12-21-15-6-4-5-14(19)11-15/h4-6,11,13,19H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMMPHFKRUTOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
